5-amino-1H-imidazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-3-2(4(8)9)6-1-7-3/h1H,5H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCLNQLPYQVWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274261 | |
| Record name | 5-amino-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4919-04-4 | |
| Record name | 5-Amino-1H-imidazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4919-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-amino-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of 5 Amino 1h Imidazole 4 Carboxylic Acid
Purine (B94841) Metabolism Pathway Integration
The de novo purine synthesis pathway is a fundamental and highly conserved metabolic process that constructs purine nucleotides from simpler precursor molecules like amino acids, CO2, and formate. nih.govmicrobenotes.com This energy-intensive pathway consists of a series of enzymatic steps that ultimately lead to the formation of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). pixorize.comyoutube.comnih.gov
5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid (CAIR) is a key intermediate metabolite in the de novo purine biosynthesis pathway. The pathway begins with phosphoribosyl pyrophosphate (PRPP) and proceeds through ten sequential steps to produce IMP. nih.govnih.gov CAIR is the product of the sixth step in this essential pathway. wikipedia.org Its formation is a crucial checkpoint before the imidazole (B134444) ring is further modified and cyclized to form the complete purine structure.
The direct precursor to CAIR in the purine pathway is 5'-phosphoribosyl-5-aminoimidazole, commonly known as aminoimidazole ribotide (AIR). wikipedia.org The conversion of AIR to CAIR is catalyzed by the enzyme phosphoribosylaminoimidazole carboxylase, also known as AIR carboxylase (EC 4.1.1.21). wikipedia.org This enzyme facilitates the carboxylation of the imidazole ring of AIR using a molecule of carbon dioxide (as bicarbonate). wikipedia.orgsystemsbiology.net
In bacteria such as Escherichia coli, this conversion is a two-step process requiring two separate enzymes, PurK and PurE. wikipedia.org However, in vertebrates, fungi, and plants, this reaction is carried out by a single polypeptide. wikipedia.orgwikipedia.org
The reaction catalyzed by phosphoribosylaminoimidazole carboxylase is reversible. systemsbiology.net The multifunctional protein ADE2, which contains the AIR carboxylase domain, can mediate the conversion of 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid (CAIR) back to 5-aminoimidazole ribonucleotide (AIR). uniprot.org This reverse reaction involves the decarboxylation of CAIR. systemsbiology.net
Following its synthesis, CAIR is converted to 5′-phosphoribosyl-4-(N-succinocarboxamide)-5-aminoimidazole (SAICAR). nih.gov This reaction involves the ligation of the amino acid L-aspartic acid to the carboxyl group of CAIR. acs.org The process is ATP-dependent and is catalyzed by the SAICAR synthetase domain of the multifunctional protein ADE2 (in vertebrates, also known as PAICS). wikipedia.orgacs.org This is the seventh step in the de novo purine synthesis pathway. wikipedia.org
Enzymatic Reactions Involving 5-Amino-1H-imidazole-4-carboxylic Acid (as its Ribonucleotide)
| Reaction Step | Substrate(s) | Enzyme (EC Number) | Product(s) | Organism Class |
| Step 6 | 5-aminoimidazole ribonucleotide (AIR), CO₂ | Phosphoribosylaminoimidazole Carboxylase (4.1.1.21) | 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate (CAIR) | Vertebrates, Fungi, Plants wikipedia.orgwikipedia.org |
| Step 7 | CAIR, L-aspartic acid, ATP | SAICAR Synthetase (part of ADE2/PAICS) (6.3.2.6) | N-succinylcarboxamide-5-aminoimidazole ribonucleotide (SAICAR), ADP, Pi | Vertebrates, Fungi, Plants wikipedia.orgacs.org |
Enzymatic Reactions Involving this compound
The primary enzymatic focus concerning this compound is the carboxylation of its precursor, AIR.
Aminoimidazole Ribonucleotide (AIR) Carboxylase (EC 4.1.1.21) is the enzyme responsible for synthesizing the purine intermediate 4-carboxy-5-aminoimidazole ribonucleotide (CAIR). nih.gov In higher eukaryotes like humans, this catalytic activity is located in one domain of the bifunctional enzyme known as PAICS (phosphoribosylaminoimidazole carboxylase/phosphoribosylaminoimidazole succinocarboxamide synthetase). nih.govacs.org
Recent research using density functional theory calculations has elucidated the reaction mechanism in human PAICS. nih.govacs.org The carboxylation of AIR is demonstrated to occur in a two-step mechanism:
C-C Bond Formation: A direct reaction occurs between the AIR substrate and CO₂, leading to the formation of a carbon-carbon bond and a tetrahedral intermediate. acs.org
Deprotonation: This intermediate is then deprotonated, a step that is assisted by an active site histidine residue, to yield the final product, CAIR. acs.org
This mechanism differs from the one observed in some bacteria, where two separate enzymes, PurK (a synthetase) and PurE (a mutase), are required to achieve the same transformation, indicating a divergent evolution of this catalytic process. wikipedia.orgqmul.ac.ukgenome.jp
Aminoimidazole Ribonucleotide (AIR) Carboxylase and its Mechanism
Enzyme Specificity and Substrate Utilization
The enzyme responsible for the synthesis of CAIR, AIR carboxylase, exhibits notable differences in its structure, mechanism, and substrate requirements across various organisms.
In vertebrates, the reaction is catalyzed by a single bifunctional protein and does not require ATP. nih.gov The Gallus gallus (chicken) AIR carboxylase domain functions without the need for ATP and has a Michaelis constant (Km) for bicarbonate (HCO3-) that is tenfold lower than that of the corresponding PurE enzyme from E. coli, suggesting the two enzymes may utilize different substrates. nih.gov
In contrast, the pathway in E. coli requires two separate enzymes, PurK and PurE, and is dependent on ATP at physiological bicarbonate concentrations. wikipedia.orgnih.gov PurK utilizes AIR, ATP, and bicarbonate as substrates to produce N5-CAIR. wikipedia.org PurE then specifically recognizes and converts N5-CAIR to CAIR. wikipedia.org However, at high concentrations of bicarbonate, PurE from E. coli can reportedly catalyze the direct, ATP-independent conversion of AIR to CAIR. wikipedia.org The AIR carboxylase from Treponema denticola also catalyzes the reversible conversion of AIR and CO2 to CAIR but does not accept N5-CAIR as a substrate. uniprot.org
Table 1: Comparison of AIR Carboxylase Activity
| Feature | Vertebrates (e.g., Gallus gallus, Human) | Escherichia coli |
| Enzyme Structure | Bifunctional enzyme (PAICS) with two active sites. acs.orgnih.gov | Two separate, non-interacting proteins (PurK and PurE). wikipedia.org |
| ATP Requirement | No ATP required for carboxylation. nih.gov | ATP is required for the PurK-catalyzed step. wikipedia.orgnih.gov |
| Intermediate | Direct carboxylation of AIR to CAIR. acs.org | Involves the formation of N5-CAIR. wikipedia.org |
| Enzymes Involved | AIR carboxylase domain of PAICS. acs.org | PurK (N5-CAIR synthetase) and PurE (N5-CAIR mutase). wikipedia.org |
Inhibition Studies of AIR Carboxylase by Analogs
The study of AIR carboxylase inhibitors provides crucial insights into the enzyme's mechanism and can serve as a basis for therapeutic agent design. Several analogs of the substrate AIR have been synthesized and evaluated for their inhibitory potential against AIR carboxylase.
A particularly potent inhibitor is 4-nitro-5-aminoimidazole ribonucleotide (NAIR). nih.gov NAIR has been identified as a slow, tight-binding inhibitor of AIR carboxylase, with a reported inhibition constant (Ki) of 0.34 nM. nih.gov Its structural similarity to the substrate and its potent inhibitory characteristics suggest it may act as a transition state or reactive intermediate analog. nih.gov
Further studies involving a series of heterocyclic analogs of NAIR revealed that even subtle structural modifications can lead to significant decreases in binding affinity. acs.orgnih.gov All tested analogs were found to be weaker inhibitors than NAIR. nih.gov These compounds were competitive inhibitors with respect to CAIR, indicating they likely bind to the active site of the enzyme. nih.gov However, unlike NAIR, none of these other analogs exhibited the slow, tight-binding kinetics that characterize a transition state mimic. nih.gov The binding affinity for these nucleotide analogs was found to be 1,500 to 75,000 times lower than that of NAIR. nih.gov
Table 2: Inhibitors of AIR Carboxylase
| Inhibitor | Type of Inhibition | Key Findings |
| 4-nitro-5-aminoimidazole ribonucleotide (NAIR) | Slow, tight-binding; Competitive. nih.govnih.gov | Potent inhibitor with a Ki of 0.34 nM; considered a transition state or reactive intermediate analog. nih.gov |
| Other Heterocyclic Analogs | Competitive. nih.gov | Significantly weaker inhibitors than NAIR; do not exhibit slow, tight-binding kinetics. nih.govnih.gov |
| 5'-[4-(fluorosulfonyl)benzoyl]-adenosine (FSBA) | Affinity agent. | Used to selectively inactivate the SAICAR synthetase activity on the bifunctional enzyme, demonstrating the independence of the two catalytic sites. nih.gov |
Computational Investigations of Enzyme-Intermediate Interactions
Computational studies have been instrumental in elucidating the reaction mechanism of AIR carboxylase and understanding the basis for the potent inhibition by analogs like NAIR. acs.orgnih.gov These investigations focus on the enzyme's active site and its interactions with substrates, intermediates, and inhibitors.
Two primary mechanisms have been proposed for the carboxylation reaction catalyzed by AIR carboxylase. nih.gov One proposal involves the formation of an N-ylide intermediate, while another suggests a direct nucleophilic attack. nih.gov Recent computational work on the human PAICS enzyme supports a two-step mechanism involving the formation of a tetrahedral intermediate known as isoCAIR. acs.org In this mechanism, the C4 of the AIR substrate attacks CO2, followed by a deprotonation step assisted by a histidine residue (His303) in the active site to form the CAIR product. acs.org
A key finding from computational analyses is that the potent inhibitor NAIR has an electrostatic potential surface that is remarkably similar to that of a proposed transition state intermediate (isoCAIRTS). nih.govnih.gov This similarity suggests that AIR carboxylase is highly sensitive to the electrostatic properties of its reaction intermediates. nih.gov Compounds that can effectively mimic these electrostatic surfaces are therefore predicted to be strong inhibitors. nih.govnih.gov This insight is valuable for the rational design of new, selective inhibitors for both AIR carboxylase and the evolutionarily related N5-CAIR mutase. nih.gov
Metabolic Disorders Associated with this compound Metabolism
Disruptions in the intricate pathway of purine metabolism can lead to severe metabolic disorders. The accumulation or deficiency of intermediates like 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid is linked to specific human diseases.
Lesch-Nyhan Syndrome (LNS)
Lesch-Nyhan syndrome (LNS) is a rare, X-linked recessive disorder of purine metabolism. nih.govnih.gov It is caused by a deficiency of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), which is a key component of the purine salvage pathway. nih.gov The HPRT enzyme is responsible for recycling purines by converting hypoxanthine (B114508) and guanine (B1146940) back into their respective monophosphate nucleotides. nih.gov
In the absence or severe deficiency of HPRT activity (typically less than 1.5% of normal levels), purine bases are not salvaged efficiently. nih.gov This leads to their degradation into uric acid, causing hyperuricemia. nih.gov More importantly, the failure of the salvage pathway leads to an acceleration of the de novo purine synthesis pathway to compensate for the lack of recycled purines. This overproduction results in the accumulation of purine intermediates, including those related to this compound. nih.gov The complex neurological and behavioral symptoms of LNS, particularly the characteristic self-injurious behavior, are thought to be linked to this profound disruption of purine metabolism and its effects on the developing brain, although the precise mechanisms remain under investigation. nih.govnih.gov
Synthetic Methodologies and Chemical Transformations of 5 Amino 1h Imidazole 4 Carboxylic Acid
Conventional Synthetic Routes to 5-Amino-1H-imidazole-4-carboxylic Acid
Conventional methods for the synthesis of the this compound core often rely on the cyclization of acyclic precursors or the functionalization of pre-existing imidazole (B134444) rings.
Preparation from Precursors
The synthesis of this compound and its closely related amide derivative, 5-amino-1H-imidazole-4-carboxamide (AICA), has been approached through various precursor-based methods. A common and industrially significant starting material is diaminomaleonitrile (B72808) (DAMN). google.com One route involves the conversion of DAMN to 4,5-dicyanoimidazole, which is then hydrolyzed to 1H-4(5)-cyanoimidazole-5(4)-carboxamide. google.com Subsequent application of the Hoffman rearrangement can yield 1H-4(5)-aminoimidazole-5(4)-carbonitrile (AICN), which is then hydrolyzed to AICA. google.com However, this pathway is often hampered by low yields in the rearrangement step and a high number of synthetic steps. google.com
An alternative strategy begins with the base-catalyzed cyclization of (Z)-N'-(2-amino-1,2-dicyanovinyl)formamidine to produce 5-amino-4-(cyanoformimidoyl)-1H-imidazole, a reactive intermediate that can be further transformed. rsc.org Another reported method involves the reaction of DAMN with formamidine (B1211174) acetate (B1210297) while refluxing in ethanol (B145695) to synthesize N-(2-amino-1,2-dicyanovinyl) formamidine, a key intermediate for imidazole synthesis. google.com These methods highlight the importance of acyclic dinitrile precursors in constructing the imidazole core.
| Precursor | Key Intermediate(s) | Final Product | Reference |
| Diaminomaleonitrile (DAMN) | 4,5-dicyanoimidazole; AICN | AICA | google.com |
| (Z)-N'-(2-amino-1,2-dicyanovinyl)formamidine | 5-amino-4-(cyanoformimidoyl)-1H-imidazole | Derivatives | rsc.org |
| Diaminomaleonitrile (DAMN) | N-(2-amino-1,2-dicyanovinyl) formamidine | AICA intermediates | google.com |
Synthesis of Analogs and Derivatives
The synthesis of analogs and derivatives of this compound often employs the construction of the imidazole ring with pre-functionalized components. A notable approach is the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids. nih.gov This method's key step is a cycloaddition reaction between various imidoyl chlorides and ethyl isocyanoacetate to form ethyl 1,5-diaryl-1H-imidazole-4-carboxylate intermediates. nih.gov These ester intermediates are then readily hydrolyzed under basic conditions to yield the target 1,5-diaryl-1H-imidazole-4-carboxylic acids in good yields (68-83%). nih.gov This strategy allows for significant diversity in the final products by varying the substituents on the starting aniline (B41778) and acyl chloride. nih.gov
Another example involves the synthesis of 1-substituted-5-aminoimidazole-4-carboxamides. These are prepared by cyclizing N-(2-amino-1,2-dicyanovinyl)-N'-substituted-formamidine precursors. google.com This highlights a modular approach where the final substitution pattern is determined by the choice of the starting acyclic amidine. google.com
Advanced Synthetic Strategies for Functionalized Imidazole Derivatives
Modern organic synthesis has introduced more sophisticated and efficient methods for constructing functionalized imidazole rings, including denitrogenative transformations, cycloaddition reactions, and one-pot procedures.
Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles
A novel and efficient strategy for synthesizing functionalized 1H-imidazoles involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.govresearchgate.net This approach utilizes 5-amino-1,2,3-triazoles, which can be prepared through a dipolar azide-nitrile cycloaddition. mdpi.comnih.gov The core transformation involves an intramolecular cyclization of a precursor like 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazole. This is followed by the opening of the triazole ring and the extrusion of dinitrogen (N₂) to generate a carbene intermediate in situ. mdpi.comnih.gov This reactive intermediate can then undergo further reactions, such as insertion into the O-H bond of alcohols, to yield novel 2-substituted 1H-imidazole derivatives. mdpi.comnih.gov This method represents a unique ring transformation where a five-membered triazole ring is converted into a five-membered imidazole ring. mdpi.comnih.govrsc.org
Cycloaddition Reactions in Imidazole Synthesis
Cycloaddition reactions are a powerful tool for the regioselective construction of the imidazole core. One such method is the copper-catalyzed [3+2] cycloaddition reaction. acs.org This strategy can be used to synthesize multisubstituted imidazoles with high regioselectivity under mild conditions, using oxygen as the oxidant. acs.org For example, the reaction between certain substrates can generate a diradical intermediate that reacts with a nitroolefin via a [3+2] cycloaddition to form the imidazole ring. acs.org
Another prominent example is the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters, where the key step is the cycloaddition of ethyl isocyanoacetate with various diarylimidoyl chlorides. nih.gov The reaction is believed to proceed via the base-mediated generation of an anion from ethyl isocyanoacetate, which then attacks the imidoyl chloride. Subsequent tautomerization and in situ cyclization afford the desired imidazole product. nih.gov Additionally, [3+2] cycloadditions between azomethine ylide precursors and benzonitriles have been developed to produce imidazolines, which can be subsequently oxidized to furnish the corresponding imidazoles. thieme-connect.com
| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| [3+2] | Nitroolefins, Amidines | Copper catalyst, Oxygen | Multisubstituted imidazoles | acs.org |
| [3+2] | Ethyl isocyanoacetate, Imidoyl chlorides | Base (DBU) | 1,5-disubstituted-imidazole-4-carboxylates | nih.gov |
| [3+2] | Azomethine ylide, Benzonitriles | TFA (catalytic) then KMnO₄/SiO₂ | Imidazoles | thieme-connect.com |
| [4+2] | Imidazole derivatives, Acetylenes | Heat | Pyrrole derivatives (via retro-Diels-Alder) | rsc.org |
One-Pot Synthetic Approaches to Imidazole Derivatives
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified work-up procedures. Several one-pot methods for preparing imidazole derivatives have been developed. asianpubs.org For instance, a three-component condensation of benzil (B1666583) or benzoin, an aldehyde, and ammonium (B1175870) acetate can be performed to yield 2,4,5-triaryl-1H-imidazoles. nih.gov The use of ultrasound irradiation in conjunction with an oxidant like diethyl bromophosphate can accelerate this reaction, leading to excellent yields in a reduced timeframe. nih.gov
Another versatile one-pot approach involves the reaction of o-phenylenediamines with aldehydes under solvent-free conditions, which is an environmentally friendly method for producing benzimidazole (B57391) derivatives. asianpubs.orgresearchgate.net Furthermore, sophisticated one-pot procedures combining multiple catalytic cycles have been designed, such as a palladium-catalyzed N-arylation followed by a copper-catalyzed C-H functionalization/C-N bond formation to construct 1,2-diphenyl-1H-benzo[d]imidazoles from N-phenylbenzimidamides and aryl halides. rsc.org These advanced, multi-reaction sequences in a single vessel represent the forefront of efficient heterocyclic synthesis. thieme-connect.com
Chemical Reactivity and Derivatization
The chemical behavior of this compound is characterized by reactions at its carboxylic acid function, the amino group, and the nitrogen atoms of the imidazole ring. These transformations allow for the synthesis of a wide array of derivatives with potential applications in various fields of chemistry.
Decarboxylation Mechanisms and Transition Metal Influence
The decarboxylation of this compound and its derivatives is a significant transformation. The mechanism of this reaction can be influenced by several factors, including pH and the presence of metal ions.
Research into the kinetics of the decarboxylation of related compounds, such as 5-amino-1-β-D-ribofuranosylimidazole-4-carboxylic acid 5′-phosphate, has shown that the reaction proceeds via a first-order process involving both the acidic form and the zwitterionic form of the molecule. The anionic form, however, is stable and does not undergo decarboxylation. At low pH, the reaction is subject to catalysis by hydrogen ions.
The influence of transition metals on the decarboxylation of 5-aminoimidazole-4-carboxylic acids has been a subject of study, with some conflicting findings. One study on the decarboxylation of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxylic acid 5′-phosphate found that transition metal ions inhibited the reaction, likely through the formation of a complex. masterorganicchemistry.com Conversely, other research on transition metal-catalyzed decarboxylative carbon-carbon bond formation suggests that transition metals can be employed to generate carbon nucleophiles from carboxylic acids under mild conditions. rsc.org In these systems, the metal catalyst facilitates the removal of carbon dioxide. rsc.org
The proposed general mechanism for transition metal-catalyzed decarboxylation involves the formation of a metal-carboxylate complex, which then undergoes decarboxylation to form an organometallic intermediate. This intermediate can then participate in further reactions. The specific outcome and efficiency of the decarboxylation can be dependent on the metal, ligands, and reaction conditions.
Table 1: Influence of Various Factors on the Decarboxylation of 5-Aminoimidazole-4-carboxylic Acid Derivatives
| Factor | Observation | Proposed Rationale |
| pH | Reaction proceeds with the acid and zwitterionic forms; the anion is stable. | Protonation of the imidazole ring may facilitate the electronic rearrangement required for CO2 elimination. |
| Transition Metal Ions (e.g., Cu2+, Ni2+) | Inhibition of decarboxylation has been reported for a related phosphate (B84403) derivative. masterorganicchemistry.com | Formation of a stable metal complex with the imidazole and/or carboxylate groups may increase the activation energy for decarboxylation. masterorganicchemistry.com |
| Transition Metal Catalysts (General) | Can promote decarboxylation to form carbon nucleophiles. rsc.org | The metal center coordinates to the carboxylate, weakening the C-C bond and facilitating the release of CO2. rsc.org |
Esterification and Amide Formation
The carboxylic acid group of this compound can be readily converted to its corresponding esters and amides, which are important synthetic intermediates.
Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com The protonation of the carbonyl oxygen by the acid catalyst enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. masterorganicchemistry.com
Amide formation can be accomplished by reacting the carboxylic acid with an amine. Direct condensation of the carboxylic acid and amine requires high temperatures; therefore, coupling reagents are often employed to facilitate the reaction under milder conditions. d-nb.infoluxembourg-bio.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. luxembourg-bio.comnih.gov These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine. luxembourg-bio.com For instance, the use of EDC and HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) is a common protocol for forming amide bonds with a variety of amines, including electron-deficient ones. nih.gov
Table 2: General Conditions for Esterification and Amide Formation
| Transformation | Reagents and Conditions | Product |
| Esterification (Fischer) | Alcohol (e.g., ethanol, methanol), Acid Catalyst (e.g., H2SO4, TsOH), Heat | This compound ester |
| Amide Formation | Amine, Coupling Agent (e.g., EDC, DCC), Additive (e.g., HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF, CH2Cl2) | 5-Amino-1H-imidazole-4-carboxamide derivative |
Coupling Reactions of the Imidazole Nitrogen
The nitrogen atoms of the imidazole ring in this compound are nucleophilic and can participate in coupling reactions, such as N-alkylation and N-arylation. These reactions are fundamental for the synthesis of N-substituted imidazole derivatives.
N-Alkylation can be achieved by reacting the imidazole with alkyl halides or other alkylating agents in the presence of a base. The base deprotonates the imidazole nitrogen, increasing its nucleophilicity and facilitating the substitution reaction. The regioselectivity of the alkylation (i.e., which of the two imidazole nitrogens is alkylated) can be influenced by the steric and electronic properties of the substituents on the imidazole ring and the nature of the alkylating agent and reaction conditions. Catalytic, base-free methods for the N-alkylation of amino acid esters and amides using alcohols have also been developed, offering a greener alternative to traditional methods. nih.gov
N-Arylation of imidazoles is commonly achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids (Ullmann and Buchwald-Hartwig reactions, respectively). For example, copper-catalyzed N-arylation of imidazoles with aryl iodides and bromides can be carried out under mild conditions using ligands such as 4,7-dimethoxy-1,10-phenanthroline. The addition of poly(ethylene glycol) has been shown to accelerate these reactions. These methods allow for the formation of a wide variety of N-aryl imidazoles with good to excellent yields.
The presence of the amino and carboxylic acid groups on the imidazole ring of the target molecule will influence the reactivity of the imidazole nitrogens in these coupling reactions. The electron-donating amino group generally increases the nucleophilicity of the ring, while the electron-withdrawing carboxylic acid group decreases it. The specific isomer obtained will depend on the interplay of these electronic effects and the steric environment around each nitrogen atom.
Biological Activities and Pharmacological Potential of 5 Amino 1h Imidazole 4 Carboxylic Acid and Its Derivatives
Modulation of Cellular Processes
Derivatives of 5-amino-1H-imidazole-4-carboxylic acid are notable for their ability to influence fundamental cellular metabolic and signaling pathways.
A well-studied derivative, 5-aminoimidazole-4-carboxamide-1-beta-D-ribonucleoside (AICAR), is a potent activator of AMP-activated protein kinase (AMPK). nih.govnih.gov AMPK acts as a master regulator of cellular energy homeostasis, being activated under conditions of metabolic stress, such as an increased intracellular AMP/ATP ratio. arvojournals.org AICAR functions as an adenosine (B11128) analog, pharmacologically activating AMPK and thereby mimicking conditions of low cellular energy. arvojournals.org This activation triggers a cascade of events aimed at restoring energy balance. For instance, studies in rat Sertoli cells have confirmed the presence of high levels of AMPK, and its activation by AICAR leads to significant metabolic changes. nih.gov Similarly, research on rat skeletal muscle has verified the efficacy of AICAR in activating AMPK, as evidenced by increased phosphorylation of the kinase. nih.gov
The activation of AMPK by derivatives like AICAR has a profound impact on cellular energy management. By stimulating AMPK, these compounds can influence glucose transport, lactate (B86563) production, and protein synthesis. In rat Sertoli cells, AICAR has been shown to stimulate glucose uptake in a dose- and time-dependent manner. nih.gov This is accompanied by an increase in the expression of glucose transporter 1 (GLUT1) mRNA, which facilitates glucose entry into the cell, and a simultaneous increase in lactate secretion, a crucial nutrient for developing germ cells. nih.gov
Conversely, in skeletal muscle, AMPK activation by AICAR can inhibit energy-consuming processes. nih.gov Research has demonstrated that AICAR administration prevents the leucine-induced increase in protein synthesis. nih.gov This inhibitory effect is mediated by the suppression of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. nih.gov Specifically, AICAR prevents the hyperphosphorylation of key mTOR targets, thereby conserving cellular energy during periods of metabolic stress. nih.gov
Anticancer Research and Therapeutic Targets
The structural scaffold of this compound has been exploited to develop potent inhibitors of signaling molecules implicated in cancer.
Protein kinase C-iota (PKC-ι) is an oncogene that is overexpressed in numerous human cancers, including prostate, breast, ovarian, and lung cancer. nih.govnih.gov Its overexpression is linked to resistance to apoptosis and increased tumor cell survival. nih.gov A specific derivative of this compound, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a potent and specific inhibitor of PKC-ι. nih.govnih.gov
In vitro studies have established the effectiveness of PKC-ι inhibitors derived from this compound against a range of cancer cell lines. The compound ICA-1s has been shown to decrease cell growth and induce apoptosis in various cancer cells where PKC-ι is overexpressed. nih.govnih.gov Other imidazole (B134444) derivatives have also demonstrated significant antiproliferative activity against different cancer cell lines, as detailed in the table below.
| Compound/Derivative | Cancer Cell Line | Efficacy (IC50) | Source(s) |
| ICA-1s | Prostate, Breast, Ovarian, Melanoma, Glioma | Decreased cell growth, induced apoptosis | nih.govnih.gov |
| Compound 37 (Imidazole Derivative) | A549 (Lung Carcinoma) | 2.2 µM | nih.gov |
| Compound 38 (Imidazole Derivative) | A549 (Lung Carcinoma) | 2.8 µM | nih.gov |
| Compound 47 (Purine Derivative) | A549 (Lung Carcinoma) | 2.29 µM | nih.gov |
| Compound 49 (Derivative of 47) | Various (5 cancer cell lines) | 1.98–4.07 µM | nih.gov |
The therapeutic potential of the PKC-ι inhibitor ICA-1s has been evaluated in in-vivo preclinical studies using murine models. nih.gov In one key study, athymic nude mice were xenografted with DU-145 human prostate cancer cells. nih.govnih.gov The study demonstrated that ICA-1s was stable in human plasma. nih.gov Following tumor establishment, treatment with ICA-1s resulted in a significant reduction in tumor growth. nih.govnih.gov
| Parameter | Control Group | ICA-1s Treated Group | Finding | Source(s) |
| Model | Athymic nude mice with DU-145 prostate cancer xenografts | Athymic nude mice with DU-145 prostate cancer xenografts | N/A | nih.govnih.gov |
| Tumor Growth Rate | Standard growth rate | Grew at almost half the rate of untreated tumors | Significant reduction in tumor growth | nih.gov |
| Endpoint | Tumors measured for 30 days or until reaching 2 cm | Tumors measured for 30 days or until reaching 2 cm | N/A | nih.govnih.gov |
These preclinical results underscore the potential of ICA-1s as a therapeutic agent for cancers that overexpress PKC-ι, such as prostate carcinoma. nih.gov
HIV-1 Integrase Inhibition
Derivatives of this compound have been investigated as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.govresearchgate.net These compounds can act as allosteric inhibitors, meaning they bind to a site on the integrase enzyme other than the active site, inducing a conformational change that inhibits its function. researchgate.netnih.gov This allosteric inhibition presents a promising strategy for antiretroviral therapy, particularly in the face of clinical resistance mutations that can limit the effectiveness of traditional active-site inhibitors. nih.govresearchgate.net
Interaction with LEDGF/p75
A key mechanism by which these imidazole derivatives inhibit HIV-1 integrase is by disrupting the interaction between the integrase and the Lens Epithelium-Derived Growth Factor (LEDGF/p75). nih.govrsc.org LEDGF/p75 is a host cell protein that is essential for the integration of viral DNA into the host genome by tethering the integrase to the cellular chromatin. rsc.orgnih.gov By binding to the LEDGF/p75 binding pocket on the integrase, these small molecule inhibitors prevent the formation of the integrase-LEDGF/p75 complex, thereby blocking a critical step in the HIV replication cycle. nih.govnih.gov
The development of inhibitors targeting this protein-protein interaction is a significant area of research. rsc.orgnih.gov For instance, 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid was identified as a selective inhibitor of the LEDGF/p75-HIV-1 IN interaction with an IC50 value of 6 ± 4 μM. nih.gov This compound was found to inhibit HIV-1 replication by disrupting the binding of the integrase to LEDGF/p75. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of this compound derivatives as HIV-1 integrase inhibitors. nih.govresearchgate.net These studies explore how modifications to the chemical structure of the lead compounds affect their biological activity.
Through high-throughput screening, 5-carbonyl-1H-imidazole-4-carboxamides were identified as inhibitors of the HIV-1 integrase-LEDGF/p75 interaction. nih.gov Subsequent SAR analysis of the initial 1H-imidazole-4,5-dicarbonyl core led to the synthesis of a panel of selective and non-cytotoxic inhibitors with enhanced potency. nih.govresearchgate.net For example, docking studies of 5-formyl-1H-imidazole-4-carboxamide analogues revealed that the carboxylate oxygens of the compound form hydrogen bonds with the backbone of specific integrase residues, while the imidazole NH forms another hydrogen bond with a different residue. researchgate.net
Impact on HIV-1 Integrase Strand Transfer
Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that specifically block the strand transfer reaction, the final step of the integration process where the viral DNA is inserted into the host cell's genome. nih.govmdpi.com Derivatives of this compound have shown the potential to inhibit this critical step. researchgate.netmdpi.com
Some of these imidazole-based compounds have been found to exhibit dual activity, inhibiting both the interaction with LEDGF/p75 and the catalytic activity of the integrase, including 3' processing and strand transfer. nih.gov For example, while some acylhydrazone derivatives were potent inhibitors of the LEDGF/p75-IN interaction, one compound also showed a catalytic inhibitory profile for both 3' processing and strand transfer. nih.gov The ability of these compounds to target multiple steps in the integration process could offer advantages in overcoming drug resistance. nih.govmdpi.com
Antimicrobial Properties
The imidazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. mdpi.comnih.gov Derivatives of this compound have been synthesized and evaluated for their potential as both antifungal and antibacterial agents. mdpi.comnih.gov
Antifungal Activity
Several studies have highlighted the antifungal potential of imidazole derivatives. nih.govnih.govnih.gov They can be effective against various fungal strains, including those of clinical significance like Candida species. nih.govnih.gov
A study on (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides demonstrated their strong antifungal activity against Candida krusei and Candida albicans. nih.govresearchgate.net The mechanism of action for these compounds appears to involve the generation of reactive oxygen species (ROS), rather than the inhibition of ergosterol (B1671047) synthesis, which is a common target for azole antifungals. nih.govresearchgate.net The antifungal effect of these derivatives was reduced by the antioxidant ascorbic acid, supporting the role of ROS in their activity. nih.gov
The following table summarizes the antifungal activity of selected 5-aminoimidazole-4-carbohydrazonamide derivatives against different Candida strains.
| Compound | Candida Strain | MIC (μg/mL) | MLC (μg/mL) |
| 2h | C. albicans ATCC 10231 | 125 | 250 |
| 2h | C. krusei ATCC 6258 | 31.25 | 62.5 |
| 2k | C. albicans ATCC 10231 | 125 | 250 |
| 2k | C. krusei ATCC 6258 | 31.25 | 62.5 |
| 2l | C. albicans ATCC 10231 | 62.5 | 125 |
| 2l | C. krusei ATCC 6258 | 15.63 | 31.25 |
| MIC: Minimal Inhibitory Concentration; MLC: Minimal Lethal Concentration. Data sourced from nih.gov. |
Antibacterial Activity
Imidazole derivatives have also demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net Their mechanism of action can involve interfering with bacterial DNA replication, cell wall synthesis, and disrupting the cell membrane. mdpi.com
A study on novel imidazole derivatives showed their ability to inhibit the growth of several bacterial strains, including Staphylococcus aureus, MRSA, Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com Another study on imidazole-5-(4H)one derivatives found that compounds with specific substituents, such as -CH(2)CH(2)NH(2), -CONH(2), and -C(6)H(4)-N(CH(3))(2), were potent antibacterial agents. nih.gov
The antibacterial activity of synthesized imidazole derivatives against various bacterial strains is presented in the table below.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| IMMD | Escherichia coli | Moderate |
| IMBD | Escherichia coli | Moderate |
| IMDM | Escherichia coli | Moderate |
| IMPD | B. megaterium | High |
| IMBD | B. megaterium | High |
| Data sourced from researchgate.net. |
Antiviral Effects
The imidazole scaffold, a core component of this compound, is integral to a variety of derivatives exhibiting significant antiviral properties against a broad spectrum of viruses. nih.gov These compounds exert their effects by targeting critical viral proteins and enzymes essential for the viral life cycle. mdpi.com
Research has demonstrated the efficacy of imidazole derivatives against both RNA and DNA viruses. For instance, a series of 2-phenylbenzimidazole (B57529) analogs showed good antiviral activity against Coxsackievirus B2 (CVB-2), Bovine Viral Diarrhea Virus (BVDV), Suid herpesvirus 1 (Sb-1), Herpes Simplex Virus-1 (HSV-1), and Yellow Fever Virus (YFV). nih.gov Notably, specific derivatives displayed potent inhibitory activity against BVDV with EC₅₀ values as low as 0.8 μM. nih.gov Furthermore, 1-hydroxy-2-(4-nitrophenyl)imidazole has been identified as a leader compound against orthopoxviruses, showing high selectivity against both the vaccinia virus and the variola virus, the causative agent of smallpox. rsc.org
The anti-HIV activity of imidazole derivatives is a significant area of investigation. One derivative, 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid, was identified as a selective inhibitor of the interaction between LEDGF/p75 and HIV-1 integrase, with an IC₅₀ value of 6 ± 4 μM. nih.gov Another related compound, 5-Amino-4-imidazolecarboxamide riboside (AICA riboside), potentiates the anti-HIV activity of dideoxyinosine (ddI) by enhancing its conversion to the active triphosphate form. nih.gov This results in a tenfold increase in ddI's effectiveness against both wild-type and ddI-resistant HIV strains. nih.gov Imidazole thioacetanilide (B1681303) derivatives have also shown potent inhibition of HIV-1, with EC₅₀ values as low as 0.18 μM. nih.gov
Imidazole-based compounds have also been developed to combat other significant viral pathogens.
Influenza Virus: Two imidazole-based compounds exhibited antiviral activity against the influenza A virus with EC₅₀ values of 0.3 and 0.4 μM, respectively, by targeting the M2 proton channel. nih.gov
Dengue and Yellow Fever Viruses: A series of imidazole 4,5-dicarboxamide derivatives were found to inhibit dengue virus (DENV) and yellow fever virus (YFV) in the micromolar range. nih.gov Compound 8c was most potent against DENV (EC₅₀ = 1.93 μM), while compound 8b showed the highest activity against YFV (EC₅₀ = 1.85 μM). nih.gov
Human Papillomavirus (HPV): N-methylpyrrole–imidazole polyamides have demonstrated significant antiviral activity against multiple genotypes of HPV. nih.gov
Coronaviruses: Docking studies have shown that certain imidazole analogs attached to 7-chloro-4-aminoquinoline have a high binding energy to the SARS-CoV-2 main protease, suggesting their potential as inhibitors. nih.govmdpi.com
Table 1: Antiviral Activity of Selected Imidazole Derivatives
| Compound/Derivative Class | Target Virus | Activity (EC₅₀/IC₅₀) | Reference |
|---|---|---|---|
| 2-phenylbenzimidazole derivative (36c) | Bovine Viral Diarrhea Virus (BVDV) | EC₅₀ = 0.8 μM | nih.gov |
| 2-phenylbenzimidazole derivative (36a) | Vaccinia Virus (VV) | EC₅₀ = 0.1 μM | nih.gov |
| 1-hydroxy-2-(4-nitrophenyl)imidazole 4a | Vaccinia Virus | SI = 1072 | rsc.org |
| 1-hydroxy-2-(4-nitrophenyl)imidazole 4a | Variola Virus | SI = 373 | rsc.org |
| 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid (28) | HIV-1 (Integrase Inhibition) | IC₅₀ = 6 ± 4 μM | nih.gov |
| Imidazole thioacetanilide derivative (29e) | HIV-1 | EC₅₀ = 0.18 μM | nih.gov |
| Imidazole 4,5-dicarboxamide derivative (8c) | Dengue Virus (DENV) | EC₅₀ = 1.93 μM | nih.gov |
| Imidazole 4,5-dicarboxamide derivative (8b) | Yellow Fever Virus (YFV) | EC₅₀ = 1.85 μM | nih.gov |
Other Pharmacological Activities of Imidazole Derivatives
Anti-inflammatory Effects
Derivatives of imidazole are recognized for their significant anti-inflammatory properties, which are exerted through various mechanisms. benthamdirect.comnih.govajptonline.com A key derivative, 5-Amino-1-β-D-ribofuranosyl-imidazole-4-carboxamide (AICAR), has been shown to reduce peripheral inflammation. nih.gov Its mechanism involves inducing a shift in macrophage phenotype from the pro-inflammatory M1 type to the pro-resolving M2 type, which is accompanied by a decrease in pro-inflammatory cytokines like IL-1 and an increase in anti-inflammatory IL-10 in the inflamed tissue. nih.gov
Other imidazole derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of prostaglandins (B1171923) and leukotrienes. ijnrd.orgnih.gov Some derivatives act as inhibitors of the p38 MAP kinase, a crucial component of inflammatory signaling pathways. acs.org For example, a series of novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were evaluated for their anti-inflammatory activity via inhibition of protein denaturation, with IC₅₀ values ranging from 33.27 to 301.12 µg/mL compared to the standard drug diclofenac (B195802) (IC₅₀ = 24.72 µg/mL). acs.org
In vivo studies using the carrageenan-induced rat paw edema model have confirmed the anti-inflammatory potential of various imidazole compounds. One study found that certain di- and tri-substituted imidazoles produced significant anti-inflammatory activity, with compounds 3h and 3l showing 58.02% and 56.17% inhibition, respectively. nih.gov These compounds also demonstrated the benefit of having minimal gastrointestinal irritation. nih.gov Another investigation showed that compound I32, which has a dichloride substitution, was a highly effective anti-inflammatory agent, with a 90.30% inhibition of paw edema at 6 hours. nih.gov
Analgesic Properties
The analgesic effects of imidazole derivatives are often associated with their anti-inflammatory activities. nih.govnih.gov Compounds that effectively reduce inflammation also tend to exhibit pain-relieving properties. nih.gov Several classes of imidazole derivatives have been synthesized and evaluated specifically for their analgesic potential. acs.orgdntb.gov.ua
In a saline-induced writhing test, an animal model used to screen for analgesic drugs, imidazole compounds that showed good anti-inflammatory action also provided appreciable protection, with some derivatives achieving up to 49.60% pain protection. nih.gov A separate study on a series of newly synthesized 1,3-diaza-2,4-cyclopentadiene derivatives found that several compounds had effective analgesic and soothing properties. researchgate.net Notably, compound 2g demonstrated strong analgesia with 89% effectiveness at a 100 mg/kg dose, comparable to the standard drug diclofenac sodium. researchgate.net The broad biological profile of imidazole moieties frequently includes both analgesic and anti-inflammatory actions, making them attractive scaffolds for the development of new pain-relieving agents. nih.gov
Antioxidant Effects
Imidazole-containing compounds are known to possess antioxidant properties, which contribute to their therapeutic potential by mitigating oxidative stress. ijnrd.orgresearchgate.net This activity stems from their ability to scavenge free radicals and chelate metal ions that can catalyze oxidative reactions. rsc.orgcentralasianstudies.org
The antioxidant mechanism can involve the transfer of a hydrogen atom to neutralize free radicals. nih.gov Studies on bifunctional 2H-imidazole-derived phenolic compounds have shown that their structure directly relates to their antioxidant properties. For some derivatives, such as imidazolyl substituted phloroglucinols, conjugation within the molecule enhances their antiradical capacity (ARC) through the hydrogen transfer mechanism. nih.gov The addition of an electron-withdrawing nitro group to imidazole-derived polyphenolic compounds was found to increase both their antioxidant and antiradical capacities. nih.gov
Anthelmintic and Anticonvulsant Activities
The structural versatility of the imidazole nucleus has led to the development of derivatives with potent anthelmintic and anticonvulsant properties. plos.orgresearchgate.netmedchemexpress.com
Anthelmintic Activity Imidazole derivatives represent a significant class of anthelmintic drugs used to treat parasitic worm infections. plos.orgyoutube.com Their mechanisms of action are diverse. For instance, the widely used benzimidazoles function by inhibiting the polymerization of tubulin in the worm. plos.org More recently, novel imidazole derivatives have been discovered with unique mechanisms. A diisopropylphenyl-imidazole (DII) compound was found to be lethal to the nematode C. elegans by acting on a previously unidentified UNC-29-containing muscle nicotinic receptor, which is different from the target of the established anthelmintic levamisole. plos.org Other research has focused on synthesizing imidazolopeptides, which have demonstrated moderate to good bioactivity against various earthworm species. researchgate.net Imidazole-5-one derivatives and imidazole alkaloids extracted from plant sources have also shown significant anthelmintic effects against parasites like Pheretima posthuma and Schistosoma mansoni, respectively. ijpbs.comnih.gov
Anticonvulsant Activity Numerous imidazole derivatives have been designed and have shown efficacy in preclinical models of seizures. nih.govnih.govacs.org The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models for this evaluation. nih.govnih.gov One series of novel tetra-substituted imidazole derivatives showed excellent activity against PTZ-induced seizures, with some compounds being more active than the reference drug valproate sodium. nih.gov Another class, carbamoyl (B1232498) derivatives of alkylimidazole, were active in the MES test with ED₅₀ values in rats ranging from 12 to 20 mg/kg. nih.gov
The mechanism for the anticonvulsant effect is often linked to the inhibition of voltage-gated sodium channels. medchemexpress.com A study of 2,4(1H)-diarylimidazoles identified four compounds with anticonvulsant activity in the MES model (ED₅₀ values from 46.8 to 136.7 mg/kg) and demonstrated their ability to inhibit sodium channels, suggesting this as a potential pathway for their antiepileptic effects. medchemexpress.com
Table 2: Anticonvulsant Activity of Selected Imidazole Derivatives
| Compound/Derivative Class | Seizure Model | Activity (ED₅₀) | Animal Model | Reference |
|---|---|---|---|---|
| Carbamoyl imidazole derivative (7) | MES | 12 mg/kg | Rat | nih.gov |
| Carbamoyl imidazole derivative (8) | MES | 12 mg/kg | Rat | nih.gov |
| Carbamoyl imidazole derivative (13) | MES | 18 mg/kg | Rat | nih.gov |
| Carbamoyl imidazole derivative (7) | 6Hz | 32 mg/kg | Mouse | nih.gov |
| 2,4(1H)-diarylimidazole (13) | MES | 46.8 mg/kg | Rodent | medchemexpress.com |
| 2,4(1H)-diarylimidazole (10) | MES | 61.7 mg/kg | Rodent | medchemexpress.com |
Structural Analogs and Structure Activity Relationship Sar Studies
Design and Synthesis of Novel Imidazole (B134444) Analogs
The design and synthesis of new analogs based on the imidazole framework are fundamental to developing new therapeutic agents. scialert.netijprajournal.com Medicinal chemists have successfully synthesized a multitude of novel compounds by modifying the imidazole moiety, leading to a broad spectrum of biological activities. scialert.net
The versatility of the imidazole ring allows for various modifications. A key synthetic strategy involves the cycloaddition reaction between α-isocyanoacetates and imidoyl chlorides to construct 1,5-disubstituted imidazole-4-carboxylate esters. nih.gov This method is efficient for creating a library of analogs by varying the substituents on the aryl rings. nih.gov
For instance, the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids begins with the reaction of an acyl chloride with an aniline (B41778) derivative to form an amide, which is then converted to an imidoyl chloride. nih.gov This intermediate reacts with ethyl isocyanoacetate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the key ethyl 1,5-diaryl-1H-imidazole-4-carboxylate intermediates. nih.gov Subsequent hydrolysis of these esters affords the desired carboxylic acid derivatives. nih.gov This systematic approach allows for a detailed investigation of how different substituents at the N-1 and C-5 positions of the imidazole ring affect the compound's properties. nih.gov
Another approach involves the base-catalyzed cyclization of (2-amino-1,2-dicyanovinyl)formamidine to produce 5-amino-4-(cyanoformimidoyl)-1H-imidazole, a reactive intermediate for creating various purine (B94841) derivatives. rsc.org Furthermore, modifications can include the introduction of diverse functional groups, such as long alkyl chains or aromatic moieties like thiophene (B33073), to the imidazole core to explore their impact on biological targets. nih.gov
Modifications to the substituents on the imidazole ring have a profound impact on biological activity, a key aspect of SAR studies. ijprajournal.comnih.gov For example, in a series of 1,5-diaryl-1H-imidazole-4-carboxylic acids designed as HIV-1 integrase inhibitors, the nature and position of substituents on the aryl rings were critical for activity. nih.gov
Research on imidazodiazepines has shown that the presence of a carboxylic acid group generally leads to strong binding at GABA-A receptors but not at opioid receptors. mdpi.com However, converting the carboxylic acid to ester or amide bioisosteres with large hydrophobic substituents significantly increases affinity for the kappa opioid receptor (KOR). mdpi.com This highlights how a single modification at the carboxylic acid position can dramatically shift receptor selectivity and biological activity.
The following table summarizes the impact of specific substitutions on the biological activity of imidazole derivatives based on findings from various studies.
| Parent Scaffold | Substituent Modification | Observed Impact on Biological Activity | Therapeutic Area |
| 1,5-diaryl-1H-imidazole-4-carboxylic acid | Varied aryl groups at N-1 and C-5 | Altered inhibitory activity against HIV-1 Integrase. nih.gov | Antiviral (HIV) |
| Imidazolone (B8795221) | Addition of thiophene and pyridyl groups | Increased cytotoxic activity against HeLa and CaCo-2 cell lines. nih.gov | Anticancer |
| Imidazodiazepine | Conversion of carboxylic acid to ester/amide | Shifted binding from GABA-A to kappa opioid receptors. mdpi.com | Neurology/Pain |
| Benzimidazole (B57391) | Amino group on substituted phenyl at position 2 vs. 3 | Increased binding affinity to P. falciparum Adenylosuccinate Lyase. nih.gov | Antimalarial |
Computational Modeling and Docking Studies
Computational methods are indispensable tools in modern drug design, providing critical insights into how novel analogs of 5-amino-1H-imidazole-4-carboxylic acid interact with their biological targets. These in silico techniques accelerate the discovery process by predicting binding modes and affinities, thereby guiding synthetic efforts. nih.gov
Molecular docking is a powerful technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net For a series of 1,5-diaryl-1H-imidazole-4-carboxylic acids designed as HIV-1 integrase inhibitors, docking studies revealed key interactions. The carboxylic acid moiety was predicted to form crucial hydrogen bonds with amino acid residues such as Histidine 171, Glutamic acid 170, and Threonine 174 within the enzyme's active site. nih.gov The imidazole motif itself was also shown to form a hydrogen bond with Glutamic acid 170, while the aryl substituents engaged in hydrophobic interactions with residues like Alanine 128 and 129. nih.gov
In another study, docking of novel 5-oxo-imidazoline derivatives into the polo-like kinase 1 (Plk1) enzyme, a target in cancer therapy, helped to rationalize their biological activity. samipubco.com Similarly, docking studies of benzimidazole derivatives, which can be considered analogs of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), against Plasmodium falciparum Adenylosuccinate Lyase (ADSL) suggested that the amidine group was crucial for strong binding affinity. nih.gov These predictive models provide a structural basis for the observed biological activities and guide the design of more potent inhibitors. nih.gov
Beyond predicting binding poses, computational studies help in understanding the energetics of ligand-protein interactions, often expressed as binding affinity or dock scores. nih.gov For a series of substituted benzimidazoles targeting the ADSL of the malaria parasite, docking studies yielded binding energies ranging from -7.48 kcal/mol to -6.44 kcal/mol. nih.gov Structure-activity relationship analyses based on these scores indicated that the presence of an amidine group, RC(=NH)-NH₂, contributed to lower binding energies and thus stronger binding affinity. nih.gov
In the evaluation of imidazolone derivatives as anticancer agents, compounds with the highest activities were subjected to molecular docking to understand their interaction with target proteins. nih.gov The calculated binding affinities help to rank compounds and prioritize those with the most favorable interaction profiles for further development. For instance, in a study of 1,5-diphenyl-2,4-disubstituted-1H-imidazoles as potential antioxidants, molecular docking was performed against protein tyrosine kinase (2HCK) and peroxiredoxin (1HD2) to predict the interaction between the compounds and the proteins. researchgate.net
The following table presents a selection of imidazole derivatives and their predicted binding affinities from computational docking studies.
| Compound/Analog Class | Protein Target | Predicted Binding Affinity (Dock Score) | Key Interacting Residues |
| 1,5-diaryl-1H-imidazole-4-carboxylic acid | HIV-1 Integrase | Not specified, but key interactions identified. nih.gov | His171, Glu170, Thr174, Ala128, Ala129. nih.gov |
| Substituted Benzimidazoles | P. falciparum Adenylosuccinate Lyase | -6.44 to -7.48 kcal/mol. nih.gov | Not specified. |
| 5-oxo-imidazoline derivatives | Polo-Like Kinase 1 (PDB: 2RKU) | Not specified, but analysis was performed. samipubco.com | Not specified. |
| 1,5-Diphenyl-2,4-disubstituted-1H-imidazole | Protein Tyrosine Kinase (PDB: 2HCK) | Not specified, but analysis was performed. researchgate.net | Not specified. |
Derivatives with Enhanced Therapeutic Potential
The strategic modification of the this compound scaffold has led to derivatives with significantly enhanced therapeutic potential across various diseases. The versatility of the imidazole nucleus is a key feature in drug discovery. longdom.org
One notable area is in cancer therapy. Novel imidazolone derivatives have been synthesized and evaluated for their anticancer properties. nih.gov For example, imidazolone 5g, which contains both thiophene and pyridyl groups, showed potent activity against HeLa and CaCo-2 cancer cell lines with IC₅₀ values of 18.6 µM and 5.9 µM, respectively. nih.gov In another study, new 4-nitroimidazole (B12731) derivatives were synthesized, and compounds 5f and 5k emerged as potent agents against the MCF-7 breast cancer cell line with an IC₅₀ value of 1.0 µg/mL. researchgate.net
In the field of infectious diseases, 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazide (B1668358) derivatives have been identified as inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75. nih.gov Seventeen compounds from this series showed over 50% inhibition at a concentration of 100 µM, marking them as promising leads for novel anti-HIV agents. nih.gov
Furthermore, the well-known derivative 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR) acts as a pharmacological activator of AMP-activated protein kinase (AMPK). nih.gov By activating AMPK, AICAR has been shown to inhibit the production of proinflammatory mediators, suggesting its therapeutic potential in treating inflammatory diseases. nih.gov These examples underscore the success of using the imidazole core to develop derivatives with improved and diverse therapeutic activities. scialert.netpharmacyjournal.net
Carboxylic Acid and Carbohydrazide Derivatives
The conversion of the carboxylic acid moiety of imidazole derivatives into esters, and subsequently into carboxylic acids and carbohydrazides, has been a key strategy in the exploration of their therapeutic potential. A notable example involves the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides as potential inhibitors of the interaction between host LEDGF/p75 and HIV-1 integrase. researchgate.netnih.gov
The synthetic approach for these compounds began with the creation of 1,5-diaryl-1H-imidazole-4-carboxylate ester intermediates. researchgate.netnih.gov These esters were then hydrolyzed to yield the target 1,5-diaryl-1H-imidazole-4-carboxylic acids or reacted with hydrazine (B178648) monohydrate to produce the 1,5-diaryl-1H-imidazole-4-carbohydrazide derivatives. researchgate.netnih.gov This methodical synthesis allowed for a thorough SAR analysis. researchgate.netnih.gov It was postulated that the addition of a carboxylic acid or a carbohydrazide group to the parent scaffold could significantly enhance the properties of the initial hit compound. nih.gov
In a related area of research, novel 5-aminoimidazole-4-carboxamidrazones have been synthesized and evaluated for their antimicrobial properties. These compounds, which can be considered derivatives of carbohydrazides, have demonstrated notable activity against various fungal and bacterial strains. researchgate.netnih.gov Specifically, a series of fifteen 5-aminoimidazole 4-carboxamidrazones were prepared from 5-amino-4-cyanoformimidoyl imidazoles. nih.gov While exhibiting only moderate activity against Staphylococcus aureus and Escherichia coli, all the synthesized compounds showed activity against Candida species. nih.gov The most potent of these compounds were also effective against Cryptococcus neoformans. nih.gov This suggests that the carbohydrazide-like moiety is a crucial pharmacophore for antifungal activity.
Table 1: Carboxylic Acid and Carbohydrazide Derivatives of Imidazole
| Compound Type | R Group Modification | Target/Activity | Key Findings | Reference |
|---|---|---|---|---|
| 1,5-Diaryl-1H-imidazole-4-carboxylic acids | Varied aryl groups at N1 and C5 positions | HIV-1 Integrase Inhibition | Addition of carboxylic acid enhances parent scaffold properties. | researchgate.net, nih.gov |
| 1,5-Diaryl-1H-imidazole-4-carbohydrazides | Varied aryl groups at N1 and C5 positions | HIV-1 Integrase Inhibition | Addition of carbohydrazide enhances parent scaffold properties. | researchgate.net, nih.gov |
| 5-Aminoimidazole-4-carboxamidrazones | Varied substituents on the amidrazone nitrogen | Antimicrobial (Antifungal) | Effective against Candida species and Cryptococcus neoformans. | researchgate.net, nih.gov |
Amide Derivatives of Imidazoles
The amide functionality has been widely incorporated into imidazole-based scaffolds, leading to the discovery of potent biological agents. The synthesis of amide derivatives often involves coupling the carboxylic acid group of the imidazole core with various amines.
One study focused on the design and synthesis of asymmetric imidazole-4,5-dicarboxamide derivatives as inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication. rsc.org In this research, fourteen derivatives were synthesized and evaluated. The compound N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide demonstrated the highest potency against the SARS-CoV-2 main protease. rsc.org This highlights the importance of the specific amide substituents in determining the inhibitory activity.
In the field of oncology, a series of poly(ADP-ribose)polymerase (PARP)-1 inhibitors were developed based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold. nih.gov Several of these compounds exhibited significant PARP-1 inhibitory activity, with some showing anti-proliferative effects against BRCA-deficient cell lines comparable to the established inhibitor olaparib. nih.gov This indicates that the thieno-fused imidazole carboxamide is a promising scaffold for the development of novel anticancer agents. nih.gov
Furthermore, the antiproliferative activity of newly designed pentacyclic benzimidazole derivatives bearing amino or amido side chains has been investigated. mdpi.com The biological activity was found to be highly dependent on the position of the nitrogen atom in the quinoline (B57606) moiety and the location and nature of the side chain on the pentacyclic system. mdpi.com Specifically, derivatives with an amino side chain at position 7 of the pentacyclic skeleton showed the most potent activity. mdpi.com This underscores the critical role of the spatial arrangement and chemical nature of the amide-containing side chains in the observed antiproliferative effects. mdpi.com
Another study explored 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors to combat drug resistance in cancer. nih.gov A representative compound from this series demonstrated potent activity against multiple FGFRs, including a key gatekeeper mutant. nih.gov The X-ray co-crystal structure revealed an irreversible binding mechanism to FGFR1. nih.gov
Table 2: Amide Derivatives of Imidazole and Related Heterocycles
| Compound Type | Core Structure | Target/Activity | Key SAR Findings | Reference |
|---|---|---|---|---|
| Asymmetric imidazole-4,5-dicarboxamides | Imidazole | SARS-CoV-2 Main Protease Inhibition | Specific amide substituents are crucial for inhibitory potency. | rsc.org |
| 1H-Thieno[3,4-d]imidazole-4-carboxamides | Thieno[3,4-d]imidazole | PARP-1 Inhibition | Thieno-fused imidazole carboxamide is a viable scaffold for anticancer agents. | nih.gov |
| Pentacyclic benzimidazole derivatives | Benzimidazole | Antiproliferative | The position and nature of the amino/amido side chain strongly influence activity. | mdpi.com |
| 5-Amino-1H-pyrazole-4-carboxamides | Pyrazole (B372694) | Pan-FGFR Inhibition | The pyrazole carboxamide scaffold allows for potent and covalent inhibition. | nih.gov |
Advanced Research Applications and Future Directions
Biomarker Potential
The identification of reliable biomarkers is a critical pursuit in modern medicine for diagnosing diseases, monitoring their progression, and assessing treatment efficacy. Due to its role in metabolic pathways, derivatives of 5-amino-1H-imidazole-4-carboxylic acid are being investigated for their biomarker potential.
A phosphorylated derivative, 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid, is an intermediate in purine (B94841) metabolism and has been identified as a potential biomarker for the consumption of certain foods. Its presence and concentration could indicate dietary habits, which are often linked to various health outcomes. Furthermore, this same metabolite is implicated in the metabolic disorder Lesch-Nyhan syndrome, suggesting its potential as a diagnostic or monitoring marker for this condition.
In a broader context, molecules with a similar imidazole (B134444) core are gaining attention. For instance, the enzyme nicotinamide (B372718) N-methyltransferase (NNMT) is a target for drug development, and its activity is linked to various diseases. peptidesciences.com Enhanced expression of NNMT has been associated with the prognosis of certain cancers and with neurodegenerative conditions like Parkinson's disease. peptidesciences.com Inhibitors of NNMT, which can be structurally related to imidazole compounds, are therefore valuable tools, and the levels of NNMT or its metabolites could serve as important biomarkers.
Role in Chemical Biology Studies
Chemical biology utilizes chemical tools to understand and manipulate biological systems. In this arena, derivatives of this compound have proven to be invaluable for dissecting complex cellular processes.
A prominent example is the related compound, 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR). AICAR is a cell-permeable precursor that is converted intracellularly to ZMP, an analog of adenosine (B11128) monophosphate (AMP). ZMP mimics the effects of AMP and allosterically activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. researchgate.netnih.gov
Researchers use AICAR as a chemical tool to pharmacologically activate the AMPK pathway, thereby enabling the study of its downstream effects without the need for genetic manipulation. researchgate.net This has been instrumental in elucidating the role of AMPK in a multitude of physiological and pathological processes, including glucose metabolism, lipid metabolism, and cellular stress responses. nih.gov The ability to selectively activate this key energy sensor with a small molecule like AICAR highlights the power of imidazole-based compounds in chemical biology research. researchgate.netnih.gov
Potential for Novel Drug Development
The structural scaffold of this compound is a fertile ground for the discovery of new therapeutic agents. Its derivatives have been the focus of numerous drug development programs targeting a range of diseases.
One area of active investigation is in the development of inhibitors for the enzyme nicotinamide N-methyltransferase (NNMT). A notable example is 5-amino-1MQ, a small molecule inhibitor of NNMT. peptidesciences.com Elevated NNMT activity has been linked to obesity and type 2 diabetes. peptidesciences.com By inhibiting NNMT, 5-amino-1MQ has been shown in preclinical studies to have potential in treating these metabolic conditions. peptidesciences.com Furthermore, research into NNMT inhibitors is exploring their utility in addressing age-related muscle loss. peptidesciences.com
In the field of infectious diseases, derivatives of 1H-imidazole-4-carboxylic acid are being synthesized and evaluated as potential inhibitors of the HIV-1 integrase enzyme. mdpi.com This enzyme is crucial for the replication of the human immunodeficiency virus, and its inhibition is a key strategy in antiretroviral therapy. The imidazole core provides a versatile starting point for designing molecules that can effectively block the active site of this viral enzyme. mdpi.com
The table below summarizes some of the therapeutic areas where derivatives of this compound are being explored.
| Therapeutic Area | Target | Example Compound/Derivative | Potential Indication |
| Metabolic Disorders | Nicotinamide N-methyltransferase (NNMT) | 5-amino-1MQ | Obesity, Type 2 Diabetes |
| Age-related Conditions | Nicotinamide N-methyltransferase (NNMT) | 5-amino-1MQ | Sarcopenia (muscle loss) |
| Infectious Diseases | HIV-1 Integrase | 1,5-Diaryl-1H-imidazole-4-carboxylic acids | HIV/AIDS |
Exploration in Coordination Chemistry
Coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. The structure of this compound, with its multiple potential donor atoms (two imidazole nitrogens and two carboxylate oxygens), makes it an excellent candidate for use as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs).
A closely related molecule, 4,5-imidazoledicarboxylic acid, has been extensively studied for its coordination potential. It can coordinate to metal ions in various modes, leading to the formation of diverse and complex structures, including two- and three-dimensional networks. The imidazole ring and the carboxylic acid groups can act as bridges between metal centers, creating extended frameworks with porous structures. These materials have potential applications in gas storage, catalysis, and separation science.
The presence of the amino group in this compound adds another dimension to its coordination behavior, potentially influencing the resulting structure and properties of the metal complexes. The exploration of this compound in coordination chemistry is an active area of research with the aim of creating novel functional materials.
Integration with Nanotechnology for Sensing Applications
The convergence of nanotechnology and chemistry has opened up new avenues for the development of highly sensitive and selective sensors. The unique properties of imidazole derivatives are being harnessed in this context.
For instance, 1H-imidazole-4,5-dicarboxylic acid, a structurally similar compound, has been used to functionalize silver nanoparticles to create a colorimetric sensor. These functionalized nanoparticles can selectively detect the presence of zinc ions (Zn²⁺) and the amino acid homocysteine in a sample. The interaction of the target analytes with the imidazole-dicarboxylic acid on the nanoparticle surface induces a change in the nanoparticles' aggregation state, resulting in a visible color change. This provides a simple and rapid method for detection.
The integration of this compound with various nanomaterials, such as nanoparticles, nanotubes, and nanosheets, holds significant promise for the development of advanced sensing platforms. The specific recognition capabilities of the imidazole ring, combined with the signal enhancement provided by the nanomaterials, could lead to the creation of next-generation biosensors for a wide range of applications, including medical diagnostics and environmental monitoring.
Q & A
Basic: What are the common synthetic routes for 5-amino-1H-imidazole-4-carboxylic acid, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves oxidation or cyclization of imidazole precursors. For example, oxidation of substituted imidazoles (e.g., 1-methylimidazole derivatives) using hydrogen peroxide in acidic media yields the carboxylic acid moiety at position 4 . Cyclization of 2-aminomalonamide with alkylating agents under acidic conditions is another route, often catalyzed by carboxylic acids to improve regioselectivity . Key optimization parameters include pH control (acidic for oxidation), temperature (60–80°C for cyclization), and catalyst selection (e.g., acetic acid for stabilizing intermediates). Purification via recrystallization or reverse-phase chromatography ensures >95% purity .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation (λ = 0.71073 Å). The SHELX suite (SHELXL/SHELXD) is widely used for structure solution and refinement due to its robustness in handling small-molecule data . Hydrogen-bonding networks (e.g., between NH₂ and COOH groups) are validated using Mercury software. R-factor convergence below 0.05 and electron density residuals <0.3 eÅ⁻³ confirm accuracy .
Basic: What purification techniques are effective for isolating this compound from reaction mixtures?
Methodological Answer:
Recrystallization from ethanol/water (3:1 v/v) is preferred for high recovery (70–80%) . For complex mixtures, reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves impurities. LC-MS monitors purity (>98% by UV at 254 nm). Ion-exchange chromatography (Dowex 50WX8 resin) removes unreacted amines, while centrifugal partition chromatography isolates polar byproducts .
Advanced: How does this compound function as an intermediate in purine biosynthesis?
Methodological Answer:
It is a precursor to 5-aminoimidazole ribonucleotide (AIR), a key intermediate in de novo purine synthesis. Enzymatic phosphorylation (e.g., via AIR carboxylase) converts it to 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate (CAIR), which is validated via isotopic labeling (¹³C-glucose tracing) and LC-MS/MS . Knockout studies in E. coli show accumulation of AIR and purine auxotrophy, confirming its role .
Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
Methodological Answer:
Discrepancies (e.g., tautomeric forms in NMR vs. X-ray) require multi-technique validation:
- NMR: Assign peaks using 2D COSY and HSQC to identify NH/COOH proton environments.
- X-ray: Validate tautomerism via hydrogen-bonding patterns (e.g., O···H-N vs. O-H···N).
- Computational: DFT calculations (B3LYP/6-311+G**) simulate NMR shifts and compare with experimental data . Discordant results may indicate solvent effects or polymorphism, necessitating recrystallization in different solvents (e.g., DMSO vs. MeOH) .
Advanced: What strategies optimize the scalability of this compound synthesis for high-yield production?
Methodological Answer:
Scale-up challenges include byproduct formation (e.g., over-oxidation) and heat management. Strategies:
- Flow Chemistry: Continuous oxidation reactors (Teflon-lined) minimize exothermic risks and improve yield (85–90%) .
- Catalyst Screening: Heterogeneous catalysts (e.g., TiO₂ nanoparticles) enhance selectivity and reduce reaction time .
- DoE Optimization: Response surface methodology (RSM) models variables (pH, temp, catalyst loading) to predict optimal conditions .
Advanced: How can researchers leverage this compound to design kinase inhibitors?
Methodological Answer:
The imidazole core serves as a hinge-binding motif in kinase active sites. Rational design steps:
Scaffold Modification: Introduce substituents at N1 (e.g., methyl for metabolic stability) .
Docking Studies: Use AutoDock Vina to predict binding affinity with target kinases (e.g., EGFR).
SAR Analysis: Test analogs (e.g., 5-hydroxy or 2-mercapto derivatives) for IC₅₀ shifts .
In Vivo Validation: Pharmacokinetic studies in murine models assess bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
